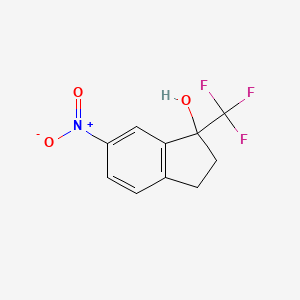
6-Nitro-1-(trifluoromethyl)-1-indanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-(trifluoromethyl)-1-indanol is a chemical compound that belongs to the class of nitroindoles This compound is characterized by the presence of a nitro group (-NO2) at the 6th position and a trifluoromethyl group (-CF3) at the 1st position on the indole ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(trifluoromethyl)-1-indanol typically involves the nitration of a suitable indole precursor. One common method is the electrophilic nitration of 1-(trifluoromethyl)-1-indole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position. The reaction can be represented as follows:
1-(trifluoromethyl)-1-indole+HNO3+H2SO4→6-Nitro-1-(trifluoromethyl)-1-indole
The resulting nitroindole can then be reduced to the corresponding indanol using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-(trifluoromethyl)-1-indanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) on the indanol can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trifluoromethyl group (-CF3) can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium dithionite (Na2S2O4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of 6-nitro-1-(trifluoromethyl)-1-indanone.
Reduction: Formation of 6-amino-1-(trifluoromethyl)-1-indanol.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1-(trifluoromethyl)-1-indanol has several scientific research applications, including:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Materials Science: The unique electronic properties of the trifluoromethyl and nitro groups make this compound useful in the development of advanced materials such as organic semiconductors and liquid crystals.
Biological Studies: It can be used as a probe to study enzyme mechanisms, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 6-Nitro-1-(trifluoromethyl)-1-indanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-Nitroindazole: Similar structure but lacks the trifluoromethyl group.
1-(Trifluoromethyl)-1-indole: Similar structure but lacks the nitro group.
6-Amino-1-(trifluoromethyl)-1-indanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
6-Nitro-1-(trifluoromethyl)-1-indanol is unique due to the presence of both the nitro and trifluoromethyl groups on the indole ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound valuable for various applications in research and industry. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
6-nitro-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(15)4-3-6-1-2-7(14(16)17)5-8(6)9/h1-2,5,15H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMSSUIKXUHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline](/img/structure/B8085206.png)

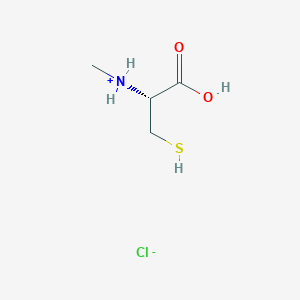
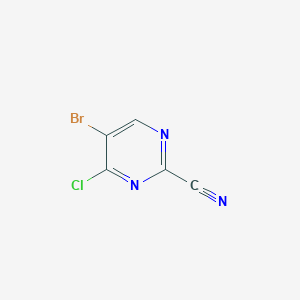
![7'-Aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B8085234.png)
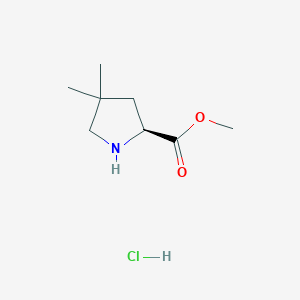
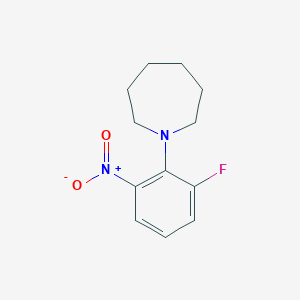
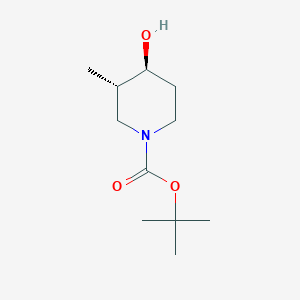
![2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8085276.png)
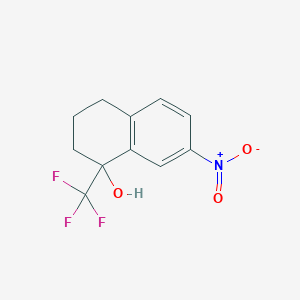
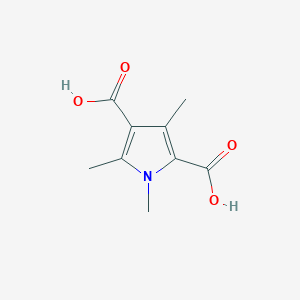
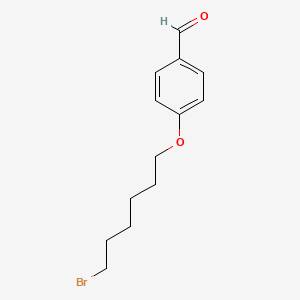
![2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8085306.png)
